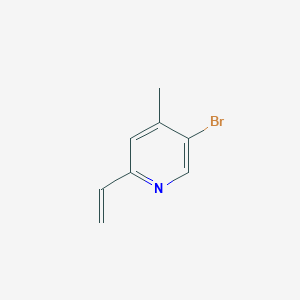

5-Bromo-4-methyl-2-vinylpyridine

Description

5-Bromo-4-methyl-2-vinylpyridine is a pyridine derivative substituted with a bromine atom at position 5, a methyl group at position 4, and a vinyl group (-CH=CH₂) at position 2. These substitutions significantly influence the compound’s physical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C8H8BrN |

|---|---|

Molecular Weight |

198.06 g/mol |

IUPAC Name |

5-bromo-2-ethenyl-4-methylpyridine |

InChI |

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |

InChI Key |

GYISBWNGYQXZIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C=C |

Origin of Product |

United States |

Preparation Methods

Bromination and Functionalization of Pre-Substituted Pyridine Derivatives

A foundational approach involves introducing bromine and methyl groups onto a pre-existing pyridine scaffold, followed by vinylation. For example, 5-bromo-2-methylpyridine (synthesized via methods detailed in ) serves as a precursor. The patent CN101560183B outlines a three-step process:

-

Condensation and decarboxylation : Diethyl malonate reacts with 5-nitro-2-chloropyridine under basic conditions, followed by acidic decarboxylation to yield 5-nitro-2-methylpyridine (94% yield) .

-

Hydrogenation : Catalytic hydrogenation with Pd/C reduces the nitro group to an amine, producing 5-amino-2-methylpyridine (97% yield) .

-

Bromination : Diazotization of the amine with HBr/NaNO2 introduces bromine at position 5, yielding 5-bromo-2-methylpyridine (92% yield) .

To introduce the vinyl group at position 2, a palladium-catalyzed cross-coupling reaction is employed. For instance, a Heck reaction with ethylene gas or Stille coupling with a vinyl stannane could achieve this transformation. However, the methyl group at position 4 must first be introduced, which may require directed ortho-metalation using a temporary directing group (e.g., -OMe) to guide methylation .

Direct Vinylation via Coupling Reactions

An alternative strategy involves constructing the vinyl group early in the synthesis. 2-Vinylpyridine derivatives are amenable to subsequent bromination and methylation. Key steps include:

-

Suzuki-Miyaura coupling : Reacting 2-chloro-4-methylpyridine with a vinyl boronic acid in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) yields 4-methyl-2-vinylpyridine.

-

Electrophilic bromination : Using Br2 in a polar solvent (e.g., CH2Cl2) at 0°C selectively brominates position 5, driven by the electron-donating methyl group’s meta-directing effect .

This method avoids multi-step functionalization but requires careful control of bromination regioselectivity. Yields for analogous brominations range from 70–85% .

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis. For example:

-

Cyclocondensation : A Hantzsch-like reaction between a β-keto ester (e.g., ethyl acetoacetate), ammonia, and a brominated aldehyde forms a dihydropyridine intermediate.

-

Oxidation and vinylation : DDQ oxidation aromatizes the ring, while a subsequent Wittig reaction with CH2=PH3 introduces the vinyl group.

This method consolidates steps but requires optimization to suppress side reactions, such as over-oxidation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form 5-bromo-4-methyl-2-ethyl-pyridine.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Substitution: Formation of 5-amino-4-methyl-2-vinyl-pyridine or 5-thio-4-methyl-2-vinyl-pyridine.

Oxidation: Formation of 5-bromo-4-methyl-2-vinyl-pyridine-3-carboxylic acid.

Reduction: Formation of 5-bromo-4-methyl-2-ethyl-pyridine.

Scientific Research Applications

5-Bromo-4-methyl-2-vinylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-vinylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The vinyl group can participate in conjugation reactions, while the bromine atom can facilitate electrophilic aromatic substitution reactions. These interactions can modulate various molecular pathways and biological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Reactivity :

- The hydroxyl (-OH) and methoxy (-OCH₃) groups in the first two compounds increase polarity, enabling hydrogen bonding and enhancing solubility in polar solvents. This makes them suitable for pharmaceutical applications .

- The vinyl group (-CH=CH₂) in the target compound introduces unsaturation, enabling participation in polymerization or Diels-Alder reactions.

Steric and Electronic Influences :

- Bulky substituents like isopropyl (-CH(CH₃)₂) in 5-Bromo-4-methyl-2-(propan-2-yl)pyridine create steric hindrance, affecting reaction kinetics in catalytic processes .

- Bromine at position 5 in all compounds facilitates halogen-bonding interactions, useful in crystal engineering and supramolecular chemistry .

Thermal Stability :

Pharmaceutical Intermediates

- 5-Bromo-2-hydroxy-4-methylpyridine : Used as a precursor for antiviral and antimicrobial agents. Its hydroxyl group allows functionalization via esterification or etherification .

- 5-Bromo-4-methoxy-2-methylpyridine : Employed in synthesizing kinase inhibitors due to the methoxy group’s electron-donating effects, which modulate electronic properties of the pyridine ring .

Crystallography and Material Science

- Derivatives like 5-Bromo-2-chloropyrimidin-4-amine exhibit planar pyrimidine rings stabilized by hydrogen bonds, forming supramolecular networks. Similar principles apply to brominated pyridines in crystal engineering .

Q & A

Q. How can computational modeling guide the design of 5-Bromo-4-methyl-2-vinylpyridine derivatives with enhanced photophysical properties?

- Methodological Answer : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra by analyzing HOMO-LUMO gaps. Substituent effects (e.g., replacing Br with CN) modulate λₘₐ₋. Synthesize derivatives (e.g., 5-Cyano-4-methyl-2-vinylpyridine) and compare experimental UV-Vis data (e.g., in acetonitrile) with simulations. Applications in OLEDs or sensors require stability tests under UV irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.